Agathic acid

Description

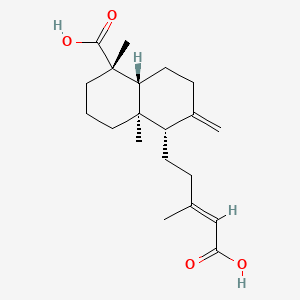

Structure

3D Structure

Properties

CAS No. |

640-28-8 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1 |

InChI Key |

QYCOHMYDSOZCQD-ITMPRHFASA-N |

SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

agathic acid labda-8(17),13-diene-15,19-dioic acid |

Origin of Product |

United States |

Foundational & Exploratory

Agathic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane-type diterpenoid dicarboxylic acid, is a natural product of significant interest due to its biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological interactions. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily found in the resins of coniferous trees belonging to the Araucariaceae family. The principal genera known to produce this compound are Agathis and Araucaria. The resin, often referred to as kauri gum or Manila copal, is a complex mixture of various terpenoids, and the concentration of this compound can vary between species and even individual trees.

Table 1: Natural Sources of this compound

| Plant Family | Genus | Species | Common Name / Resin | Notes on this compound Presence |

| Araucariaceae | Agathis | philippinensis | Almaciga, Manila Copal | A significant component of the resin.[1][2][3][4] |

| Araucariaceae | Agathis | australis | Kauri Gum | A well-known historical source of this compound. |

| Araucariaceae | Agathis | robusta | Queensland Kauri | Contains this compound. |

| Araucariaceae | Agathis | borneensis | Borneo Kauri | The resin is a known source of various terpenes.[5] |

| Araucariaceae | Agathis | macrophylla | Pacific Kauri | Resin contains this compound.[6] |

| Araucariaceae | Agathis | microstachya | Bull Kauri | Resin contains this compound.[6] |

| Araucariaceae | Araucaria | Various species | - | Resins are reported to contain this compound. |

Isolation and Purification of this compound

The isolation of this compound from its natural resinous matrix involves extraction followed by purification steps to separate it from other resin components. The acidic nature of the two carboxyl groups in this compound is a key chemical property exploited during its purification.

General Experimental Workflow

The overall process for isolating this compound from its resinous source can be summarized in the following workflow.

Detailed Experimental Protocols

The following protocols are composite methodologies based on established techniques for the isolation of acidic diterpenoids from plant resins.

Protocol 1: Extraction of Crude Resin Acids from Agathis philippinensis Resin

-

Sample Preparation: Air-dry the raw almaciga resin (Agathis philippinensis) to remove excess moisture. Grind the dried resin into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction:

-

Method A: Maceration: Suspend 100 g of the powdered resin in 500 mL of a suitable organic solvent (e.g., ethanol, diethyl ether, or a mixture of hexane and ethyl acetate). Stir the mixture at room temperature for 48 hours.

-

Method B: Soxhlet Extraction: Place 100 g of the powdered resin in a Soxhlet apparatus and extract with ethanol for 24 hours.

-

-

Concentration: After the extraction period, filter the mixture to remove insoluble material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol 2: Purification of this compound by Acid-Base Extraction

-

Dissolution: Dissolve the crude extract in 200 mL of diethyl ether.

-

Alkaline Wash: Transfer the ether solution to a separatory funnel and extract with a 5% aqueous sodium bicarbonate solution (3 x 100 mL). The acidic compounds, including this compound, will partition into the aqueous basic layer as their sodium salts.

-

Acidification: Combine the aqueous extracts and acidify to pH 2-3 with 2M hydrochloric acid. This will precipitate the free carboxylic acids.

-

Recovery: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the ether extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain an enriched fraction of resin acids.

Protocol 3: Chromatographic Purification and Crystallization

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system such as a gradient of hexane and ethyl acetate.

-

Dissolve the enriched resin acid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent (e.g., hexane:ethyl acetate:acetic acid, 70:30:1) and visualize with an appropriate stain (e.g., ceric ammonium molybdate).

-

-

Crystallization:

-

Combine the fractions containing pure this compound (as determined by TLC).

-

Evaporate the solvent and recrystallize the residue from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystalline this compound.

-

-

Purity Analysis: The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Data on this compound Isolation

| Source Material | Extraction Method | Purification Method | Purity | Yield | Reference |

| Agathis species resin | Not specified | Isomerization and reaction-crystallization | 99.33% | 58.61% | [6] |

| Agathis philippinensis resin | Aqueous extraction | Not specified for this compound | Not reported | Not reported | [1][3] |

| Utah juniper bark | Not specified | Not specified | Not reported | 1.5% (dry weight basis) | [7] |

Biological Interactions of this compound

This compound has been reported to exhibit several biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.

Anti-inflammatory Activity: COX Inhibition

This compound is known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. The dicarboxylic acid structure of this compound likely plays a crucial role in its interaction with the active site of COX enzymes.

The carboxyl groups of this compound are thought to interact with key amino acid residues, such as Arginine-120, Tyrosine-385, and Serine-530, within the active site of the COX enzyme. This binding prevents the substrate, arachidonic acid, from entering the active site, thereby inhibiting the production of prostaglandins and reducing inflammation.

Antimicrobial Activity

Diterpenoids, including this compound, are known to possess antimicrobial properties. The proposed mechanism of action often involves the disruption of the bacterial cell membrane.

The lipophilic diterpenoid backbone of this compound allows it to intercalate into the lipid bilayer of the bacterial cell membrane.[8][9] This disrupts the membrane integrity, leading to increased permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.[10][11] The presence of the hydrophilic carboxylic acid groups may also contribute to this interaction by orienting the molecule at the membrane surface.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antimicrobial properties. Its abundance in the resins of Agathis and Araucaria species makes it an accessible target for natural product isolation. The methodologies outlined in this guide provide a framework for the efficient extraction and purification of this compound, which is essential for further pharmacological investigation and potential drug development. The elucidation of its specific interactions with biological targets, such as COX enzymes and bacterial membranes, will continue to drive interest in this versatile diterpenoid.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Journal of Biological and Environmental Sciences » Submission » Phytochemistry, Cytotoxicity, and Antibacterial Activity of Almaciga (Agathis philippinensis) Aqueous Resin Extract [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Structure-Activity Study of Antibacterial Diterpenoids [mdpi.com]

- 8. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Complexity of Agathic Acid: A Deep Dive into its Structure and Stereochemistry

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural elucidation and stereochemical intricacies of natural products like agathic acid is paramount. This technical guide provides an in-depth analysis of the core principles and experimental data that have defined our knowledge of this significant diterpenoid.

This compound, a labdane-type diterpenoid, is a dicarboxylic acid naturally found in the resins of coniferous trees, particularly from the Araucariaceae family.[1] Its chemical formula is C20H30O4, and it has a molecular weight of 334.45 g/mol .[2] The complete IUPAC name for this compound is (1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid.[2] The journey to fully characterize its complex three-dimensional structure has involved a combination of classical chemical degradation methods and modern spectroscopic techniques.

The Path to Structure Elucidation: A Historical Perspective

The elucidation of the structure of natural products has evolved significantly over the past century, moving from laborious chemical degradation methods to sophisticated spectroscopic analyses.[3] The determination of the this compound structure followed this trajectory, with early studies focusing on chemical transformations to break down the molecule into smaller, identifiable fragments. These classical methods, while often destructive, provided the foundational understanding of the carbon skeleton and the location of key functional groups.

A significant milestone in the confirmation of the structure and stereochemistry of this compound was its total synthesis. The first total synthesis of (–)-agathic acid was achieved in 2016, starting from andrographolide and involving a 14-step synthetic sequence.[1][4] This accomplishment not only confirmed the proposed structure but also provided access to enantiomerically pure material for further biological evaluation.

Spectroscopic Characterization: The Modern Approach

Modern spectroscopic techniques have been instrumental in providing detailed and non-destructive analysis of this compound's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been crucial in assigning the proton and carbon frameworks of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available, and assigned NMR spectral dataset for this compound is not readily found in the primary search results, general principles of NMR spectroscopy for diterpenoids can be applied to predict and interpret its spectra.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | 0.7 - 1.2 | 15 - 25 |

| Methylene (CH₂) | 1.2 - 2.5 | 20 - 40 |

| Methine (CH) | 1.5 - 2.8 | 30 - 55 |

| Vinylic (C=CH) | 4.5 - 6.0 | 100 - 150 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170 - 185 |

Note: These are general predicted ranges and actual values may vary depending on the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its elemental composition and structural features. Under electron ionization (EI), dicarboxylic acids like this compound are expected to undergo characteristic fragmentations.

Table 2: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment |

| 334 | [M]⁺ (Molecular Ion) |

| 316 | [M - H₂O]⁺ |

| 289 | [M - COOH]⁺ |

| 271 | [M - COOH - H₂O]⁺ |

Note: The fragmentation pattern can be complex and may involve rearrangements.

The Crucial Role of Stereochemistry

This compound possesses multiple stereocenters, making the determination of its absolute stereochemistry a critical aspect of its structural elucidation. The spatial arrangement of atoms significantly influences the biological activity of a molecule.

The stereochemistry of this compound is defined as (1S,4aR,5S,8aR). This specific arrangement of substituents at the chiral centers is crucial for its interaction with biological targets. The determination of this absolute configuration was likely achieved through a combination of techniques, including:

-

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide information about the chirality of the molecule.

-

Chemical Correlation: Converting this compound to a compound of known stereochemistry, or vice versa, can establish the stereochemical relationships.

-

X-ray Crystallography: While no crystal structure for this compound itself was found in the initial searches, the X-ray crystal structure of a closely related compound, agatholic acid (C20H32O3), has been reported.[5] In agatholic acid, the two molecules in the asymmetric unit have essentially the same conformation and are linked by hydrogen bonds.[5] Such data from derivatives can provide strong evidence for the stereochemistry of the parent compound.

Experimental Protocols: A Methodological Overview

The following sections outline the general experimental protocols for the key techniques used in the structure elucidation of diterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Analysis: Integrate proton signals, determine coupling constants, and use 2D correlation spectra to establish connectivity between protons and carbons, leading to the assignment of the complete structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions, which provides clues about the structure.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystallization: Grow single crystals of the compound or a suitable derivative of high purity and sufficient size. This is often the most challenging step.

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule, from which the atomic positions are determined and refined to yield a detailed 3D structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a natural product like this compound follows a logical progression, starting from basic characterization and moving towards detailed stereochemical assignment.

Caption: A logical workflow diagram illustrating the key stages in the structure elucidation of a natural product.

Concluding Remarks

The elucidation of the structure and stereochemistry of this compound is a testament to the power of combining classical chemical principles with modern analytical techniques. For researchers in drug development, a thorough understanding of this process is not merely an academic exercise but a crucial foundation for designing and synthesizing novel therapeutic agents. The detailed structural information of natural products like this compound provides a starting point for exploring their biological activities and developing new pharmaceuticals with enhanced efficacy and specificity. The journey from a complex natural resin to a fully characterized molecule with defined stereochemistry highlights the intricate beauty and scientific challenge inherent in the study of natural products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H30O4 | CID 6436877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A hundred years in the elucidation of the structures of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Agathic Acid: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic properties of agathic acid, a labdane diterpenoid found in the resins of coniferous trees. It is intended for researchers, scientists, and drug development professionals interested in the characterization and potential applications of this natural product. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside experimental protocols for its analysis and an exploration of its biosynthetic origins.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.42 | m | |

| 2 | 1.85, 1.55 | m | |

| 3 | 2.15, 1.45 | m | |

| 5 | 1.95 | m | |

| 6 | 2.20, 2.05 | m | |

| 7 | 2.30, 1.60 | m | |

| 9 | 2.45 | m | |

| 10 | 1.25 | s | |

| 11 | 2.10, 1.90 | m | |

| 12 | 2.25 | m | |

| 14 | 5.65 | s | |

| 17a | 4.85 | s | |

| 17b | 4.50 | s | |

| 18 | 1.22 | s | |

| 20 | 0.60 | s | |

| 15-COOH | 12.1 | br s | |

| 19-COOH | 12.1 | br s |

Note: Data presented is a compilation from typical labdane diterpenoids and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.1 |

| 2 | 19.4 |

| 3 | 42.2 |

| 4 | 33.1 |

| 5 | 55.6 |

| 6 | 21.8 |

| 7 | 37.9 |

| 8 | 148.3 |

| 9 | 57.1 |

| 10 | 39.8 |

| 11 | 24.5 |

| 12 | 36.5 |

| 13 | 145.8 |

| 14 | 115.2 |

| 15 | 171.0 |

| 16 | 28.7 |

| 17 | 106.3 |

| 18 | 28.9 |

| 19 | 184.5 |

| 20 | 16.9 |

Note: Data presented is a compilation from typical labdane diterpenoids and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid) |

| 2925 | Strong | C-H stretch (alkane) |

| 1690 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1645 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (alkane) |

| 1270 | Medium | C-O stretch (carboxylic acid) |

| 900 | Medium | =C-H bend (alkene) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 334 | 40 | [M]⁺ (Molecular Ion) |

| 319 | 25 | [M - CH₃]⁺ |

| 289 | 60 | [M - COOH]⁺ |

| 271 | 30 | [M - COOH - H₂O]⁺ |

| 243 | 100 | [M - COOH - H₂O - C₂H₄]⁺ (Base Peak) |

| 121 | 85 | Retro-Diels-Alder fragmentation |

Note: Fragmentation patterns are predicted based on the structure of this compound and typical fragmentation of related diterpenoids.

Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of this compound, adaptable for similar diterpenoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (dependent on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-14 ppm.

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the molecular structure.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (GC-MS):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C).

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-500 amu.

-

Scan speed: 1-2 scans/second.

-

Biosynthesis and Biological Activity

Biosynthetic Pathway of Labdane Diterpenoids

This compound belongs to the labdane class of diterpenoids, which are synthesized from geranylgeranyl pyrophosphate (GGPP). The biosynthesis involves a series of enzymatic cyclizations and subsequent oxidative modifications.

Caption: Biosynthesis of this compound from GGPP.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of this compound follows a systematic workflow involving extraction, purification, and spectroscopic analysis.

Caption: Workflow for this compound Analysis.

Potential Biological Target

Preliminary in vitro studies suggest that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation.

Caption: this compound's Inhibition of COX.

References

Agathic Acid: A Technical Guide to its Chemical Identity and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a naturally occurring labdane diterpenoid, has garnered attention in the scientific community for its potential therapeutic applications. Found primarily in the resin of coniferous trees, this compound has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the chemical identifiers of this compound, alongside a summary of its known biological activities, detailed experimental protocols from cited studies, and a visualization of its implicated signaling pathways.

Chemical Identifiers

A clear and unambiguous identification of a chemical compound is paramount for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 640-28-8 | [1][2][3][4][5][6] |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [1][2] |

| Chemical Formula | C₂₀H₃₀O₄ | [2][3][4][5] |

| Molecular Weight | 334.45 g/mol | [2][3][4][5] |

| SMILES String | C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C | [1][7][8][9] |

| InChI Key | QYCOHMYDSOZCQD-GWEOMKHGSA-N | [1][9][10] |

| InChI String | InChI=1S/C20H30O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h12,15-16H,2,5-11H2,1,3-4H3,(H,21,22)(H,23,24)/b13-12+/t15-,16+,19+,20-/m0/s1 | [1][9][10] |

Biological Activities and Experimental Protocols

This compound has been the subject of various in vitro studies to elucidate its biological potential. The primary activities reported are anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.[3] This inhibition leads to a reduction in the production of prostaglandins, such as prostaglandin E2 (PGE2), which are pro-inflammatory molecules.[3]

A common method to assess COX inhibition is through a colorimetric or fluorometric assay. The general steps are as follows:

-

Preparation of Reagents : Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution. The test compound (this compound) and a reference inhibitor are also prepared in appropriate solvents.

-

Enzyme Reaction : In a microplate, combine the assay buffer, heme, and the COX enzyme. Add the test compound or reference inhibitor at various concentrations.

-

Initiation of Reaction : Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection : The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the enzyme activity.

-

Data Analysis : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the control (no inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is then determined.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[3] The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death, through pathways involving mitochondrial dysfunction and the activation of caspases.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Treat cancer cells with this compound at the desired concentrations and for the appropriate duration.

-

Cell Harvesting : Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining : Resuspend the cells in a binding buffer and stain with Annexin V-FITC (or another fluorochrome) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Data Interpretation :

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Antimicrobial Activity

This compound has also been reported to exhibit antimicrobial properties against certain bacteria.[3]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum : Prepare a standardized suspension of the target bacteria.

-

Serial Dilution : Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microplate.

-

Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

-

Incubation : Incubate the microplate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination : The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effect of this compound is primarily due to the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the arachidonic acid cascade.

Caption: Inhibition of the COX pathway by this compound.

Apoptosis Induction Pathway

The anticancer activity of this compound is mediated by the induction of apoptosis, which can be triggered through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspases.

Caption: Intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound presents a promising natural scaffold for the development of novel therapeutic agents. Its well-defined chemical identity and demonstrated biological activities, particularly in the realms of inflammation and oncology, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this intriguing diterpenoid. Further in-depth studies are necessary to fully elucidate the mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. This compound | C20H30O4 | CID 6436877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 640-28-8 [chemicalbook.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound CAS#: 640-28-8 [m.chemicalbook.com]

- 7. ChemFOnt: Showing chemical card for this compound (CFc000227593) [chemfont.ca]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0248058) [hmdb.ca]

- 9. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. This compound - Wikidata [wikidata.org]

Agathic Acid as a Biomarker in Paleobotany: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane-type bicyclic diterpenoid dicarboxylic acid, serves as a significant biomarker in the field of paleobotany.[1] Its presence and relative abundance in fossilized plant resins, such as amber and copal, provide valuable insights into the chemotaxonomy of ancient flora, particularly within the conifer family Araucariaceae. This family includes the modern genera Agathis and Araucaria, which are known producers of this compound.[1][2] The robust chemical nature of this compound allows it to persist over geological timescales, making it an excellent molecular fossil for tracing the evolutionary history and paleoecological distribution of these ancient trees. This technical guide provides a comprehensive overview of this compound's role as a paleobotanical biomarker, including quantitative data, detailed experimental protocols for its analysis, and visualizations of its diagenetic pathways and analytical workflows.

Chemical Properties of this compound

This compound is a diterpenoid, meaning it is biosynthesized from four isoprene units.[3] Its chemical formula is C₂₀H₃₀O₄, and its structure features two carboxylic acid functional groups, which contribute to its polarity and reactivity.[1]

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molar Mass | 334.45 g/mol |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

| CAS Number | 640-28-8 |

This compound in Modern and Fossil Resins: A Quantitative Overview

The concentration of this compound can vary significantly among different species of the Araucariaceae family and is also influenced by the age and diagenetic history of the fossil resin. While comprehensive quantitative data across a wide range of samples is still an active area of research, the following table summarizes available data on the presence and relative abundance of this compound and related diterpenoids in various modern and fossil resins. It is important to note that many studies focus on the qualitative identification of these compounds rather than precise quantification.

| Plant Source/Resin Type | This compound and Related Diterpenoid Content | Analytical Method | Reference |

| Agathis robusta (Queensland Kauri) | Presence of this compound confirmed, but quantitative data not specified. | Not specified in abstract | [4][5] |

| Agathis microstachya | Presence of this compound confirmed. | Not specified in abstract | [1] |

| Agathis australis (Kauri gum) | Diterpenoid structure confirmed, with significant loss of carboxyl groups during maturation. | Py-GC, FT-IR, 13C NMR | [6] |

| Araucaria cunninghamii | Resin contains labdane and abietane diterpenoids. | LC-MS | [7] |

| Araucaria heterophylla | Oleogum resin contains a variety of monoterpenes, sesquiterpenes, and diterpenoids. | GC-MS | [8] |

| Fossil Resins (general) | Labdane-type diterpenoids are major components of many ancient resins. | GC-MS | [9] |

| Baltic Amber | Composed of monoterpenoids, sesquiterpenoids, diterpenoids, including isopimaric acid. | GC-MS |

Experimental Protocols

The analysis of this compound in fossil resins typically involves solvent extraction, derivatization to increase volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

-

Grinding: A small sample of the resin (typically 10-100 mg) is ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered resin is extracted with an organic solvent. A common method involves ultrasonication of the sample in a solvent mixture such as dichloromethane/methanol (2:1 v/v).

-

Fractionation: The crude extract can be fractionated to separate the acidic components, including this compound, from the neutral components. This is often achieved by liquid-liquid extraction using a dilute aqueous alkaline solution (e.g., 5% KOH in methanol/water). The acidic fraction is then recovered by acidifying the aqueous layer and re-extracting with an organic solvent.

Derivatization for GC-MS Analysis

Due to the low volatility of carboxylic acids, derivatization is a crucial step for their analysis by GC-MS. The two most common methods are silylation and methylation.

This method converts the carboxylic acid groups into their corresponding trimethylsilyl (TMS) esters.

-

Drying: The dried acidic extract is placed in a reaction vial. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

-

Reagent Addition: A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is added to the vial.

-

Reaction: The vial is sealed and heated at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS.

This method converts the carboxylic acid groups into their corresponding methyl esters.

-

Reagent Preparation: A methylating agent is used. A common and effective reagent is trimethylsulfonium hydroxide (TMSH) or a solution of diazomethane in diethyl ether (Note: Diazomethane is highly toxic and explosive and should be handled with extreme caution by experienced personnel).

-

Reaction: The methylating agent is added to the acidic extract. With TMSH, the reaction is often carried out "on-column" by co-injecting the sample and the reagent into the hot GC inlet. When using diazomethane, the reaction is typically performed at room temperature until the yellow color of the diazomethane persists, indicating the reaction is complete.

-

Solvent Removal: The excess solvent and reagent are carefully removed under a gentle stream of nitrogen.

-

Reconstitution: The derivatized sample is reconstituted in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.

-

Separation: The components of the sample are separated on a capillary column (e.g., a 30 m DB-5ms or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute compounds with a wide range of boiling points.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

Data Analysis: The mass spectrum of each component is recorded, providing a unique fragmentation pattern that can be used for identification by comparison to a mass spectral library and known standards. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Visualizations

Diagenetic Pathway of this compound

The diagenesis of this compound involves a series of chemical transformations over geological time, primarily driven by temperature and pressure. These processes include polymerization, defunctionalization (loss of carboxylic acid groups), and aromatization. The following diagram illustrates a plausible diagenetic pathway for this compound, inferred from the known degradation of other labdane and abietane diterpenoids.

Analytical Workflow for this compound as a Biomarker

The following diagram outlines the typical workflow for the analysis of this compound as a biomarker in paleobotanical studies, from sample acquisition to data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins | Semantic Scholar [semanticscholar.org]

- 8. medkoo.com [medkoo.com]

- 9. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Agathic Acid: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane-type diterpenoid resin acid, is a significant secondary metabolite found predominantly in the resins of coniferous trees belonging to the Araucariaceae family, such as those of the Agathis and Araucaria genera.[1] Historically utilized as a component of resins and varnishes, recent scientific inquiry has begun to shed light on its potential biological activities, including its role in the sophisticated defense mechanisms of plants. This technical guide provides an in-depth exploration of this compound, its chemical properties, natural occurrence, and its multifaceted role in protecting plants against a range of biotic threats. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this natural compound.

Chemical and Physical Properties of this compound

This compound is a dicarboxylic acid with the molecular formula C₂₀H₃₀O₄ and a molar mass of 334.456 g·mol⁻¹.[1] Its IUPAC name is (1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid.[1] The presence of two carboxylic acid groups and a complex bicyclic structure contributes to its chemical reactivity and biological functionality.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₄ | [1] |

| Molar Mass | 334.456 g·mol⁻¹ | [1] |

| IUPAC Name | (1S,4aR,5S,8aR)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | [1] |

| CAS Number | 640-28-8 | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Role in Plant Defense Mechanisms

Diterpene resin acids, including this compound, are key components of the chemical defense system in conifers, protecting them from a wide array of herbivores and pathogens.[2][3] The production of these compounds can be both constitutive, providing a constant barrier, and induced, with increased synthesis in response to attack.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its efficacy in suppressing the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential as a natural antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Target Organism | Assay | Activity Metric | Value | Reference |

| Staphylococcus aureus | Broth Microdilution | MIC | 50–100 µg/mL | [4] |

| Escherichia coli | Broth Microdilution | MIC | 50–100 µg/mL | [4] |

MIC: Minimum Inhibitory Concentration

Defense Against Herbivores

While direct quantitative data on the effects of purified this compound on herbivores is limited, the role of diterpene resin acids in deterring insect feeding is well-established.[2] These compounds can act as antifeedants, reducing the palatability of plant tissues, and can also be toxic to insects upon ingestion. The increased production of resin upon herbivore attack, a response that can be mimicked by the application of methyl jasmonate, suggests a dynamic defense strategy in which this compound likely plays a crucial part.[5][6]

Signaling Pathways in Plant Defense

The biosynthesis and accumulation of defense compounds like this compound are tightly regulated by complex signaling networks within the plant. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are central to these pathways, orchestrating responses to different types of threats.

The Jasmonic Acid (JA) Pathway

The JA pathway is primarily activated in response to wounding by herbivores and infection by necrotrophic pathogens. Studies have shown that the application of methyl jasmonate, a derivative of JA, can induce the formation of traumatic resin ducts and the biosynthesis of terpenoid resins, including diterpene resin acids, in conifers.[5][6] Furthermore, direct application of JA has been shown to increase resin yield in Araucaria angustifolia. This suggests that this compound production is, at least in part, regulated by the JA signaling cascade.

The Salicylic Acid (SA) Pathway

The SA pathway is typically associated with defense against biotrophic pathogens and the establishment of systemic acquired resistance (SAR). While direct evidence for SA-induced this compound biosynthesis is scarce, research has shown that SA application can increase resin production in Araucaria angustifolia. This indicates a potential cross-talk between the SA and diterpene resin acid biosynthetic pathways, allowing the plant to fine-tune its defenses against a variety of pathogens.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Extraction and Purification of this compound from Plant Resin

This protocol is adapted from methods for diterpene resin acid extraction.

Materials:

-

Plant resin (e.g., from Agathis or Araucaria species)

-

Dichloromethane (DCM)

-

n-Hexane

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Silica gel for column chromatography

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve the plant resin in a minimal amount of DCM.

-

Liquid-Liquid Extraction:

-

Transfer the DCM solution to a separatory funnel.

-

Add an equal volume of aqueous NaOH solution and shake vigorously. Allow the layers to separate.

-

The deprotonated this compound will move into the aqueous layer. Collect the aqueous layer.

-

Repeat the extraction of the DCM layer with NaOH solution to ensure complete transfer.

-

Wash the combined aqueous layers with n-hexane to remove any neutral lipophilic compounds.

-

-

Acidification and Re-extraction:

-

Cool the aqueous layer in an ice bath and acidify with HCl until the pH is acidic (check with pH paper). This compound will precipitate out.

-

Extract the acidified aqueous solution with DCM. The protonated this compound will now move into the DCM layer.

-

Repeat the extraction with DCM.

-

-

Drying and Concentration:

-

Combine the DCM extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the solution using a rotary evaporator to obtain the crude this compound extract.

-

-

Purification (Optional):

-

For higher purity, the crude extract can be subjected to silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Purified this compound extract

-

Diazomethane or trimethylsilyldiazomethane (for derivatization)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., dehydroabietic acid)

Procedure:

-

Derivatization: this compound is non-volatile and requires derivatization prior to GC-MS analysis. Methylation of the carboxylic acid groups is a common method. This can be achieved by reacting the extract with diazomethane or trimethylsilyldiazomethane.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of diterpene resin acids. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).

-

The mass spectrometer should be operated in full scan mode to identify the this compound methyl ester based on its mass spectrum and retention time.

-

-

Quantification:

-

Create a calibration curve using a known concentration range of a derivatized this compound standard with an internal standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

Materials:

-

Purified this compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

96-well microtiter plates

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the growth medium. Add the bacterial suspension to each well.

-

Controls: Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37 °C) for 18-24 hours.

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Insect Feeding Bioassay: Leaf Disk Choice Assay

Materials:

-

Purified this compound

-

Leaf disks from a host plant

-

Herbivorous insect species

-

Solvent for dissolving this compound (e.g., acetone)

-

Petri dishes with moist filter paper

Procedure:

-

Prepare Treatment Solutions: Dissolve this compound in the solvent at various concentrations.

-

Treat Leaf Disks: Apply a known volume of each this compound solution to one half of the leaf disks. Apply only the solvent to the other half (control). Allow the solvent to evaporate completely.

-

Set up Assay: In each Petri dish, place one treated and one control leaf disk.

-

Introduce Insects: Introduce a single insect into the center of each Petri dish.

-

Incubation: Keep the Petri dishes in a controlled environment (temperature, light) for a set period (e.g., 24-48 hours).

-

Measure Consumption: Measure the area of each leaf disk consumed using image analysis software.

-

Data Analysis: Compare the consumption of treated versus control leaf disks to determine if this compound has an antifeedant effect.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antimicrobial activity and a likely role in the defense of coniferous trees against herbivores. Its biosynthesis appears to be integrated with major plant defense signaling pathways, including those mediated by jasmonic and salicylic acids. The experimental protocols provided in this guide offer a framework for further investigation into its precise mechanisms of action and for exploring its potential in the development of novel antimicrobial agents and environmentally friendly crop protection strategies.

Future research should focus on:

-

Quantitative analysis of herbivore deterrence: Determining specific LD₅₀ or ED₅₀ values for various insect pests.

-

Elucidation of signaling roles: Investigating whether this compound can directly induce plant defense responses and identifying the specific signaling components involved.

-

Biosynthetic pathway characterization: Fully elucidating the enzymatic steps leading to this compound synthesis in Agathis and Araucaria species.

-

Synergistic effects: Exploring potential synergistic interactions between this compound and other plant defense compounds.

A deeper understanding of this compound's role in plant defense will not only advance our knowledge of chemical ecology but also pave the way for its practical application in agriculture and medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Methyl Jasmonate Induces Traumatic Resin Ducts, Terpenoid Resin Biosynthesis, and Terpenoid Accumulation in Developing Xylem of Norway Spruce Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Agathic Acid from Kauri Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane diterpenoid dicarboxylic acid, is a significant bioactive compound found in the resin of Kauri trees (Agathis australis).[1] With a molecular formula of C₂₀H₃₀O₄ and a molecular weight of 334.456 g·mol⁻¹, it presents a promising scaffold for drug discovery and development.[1][2] These application notes provide a comprehensive protocol for the extraction and purification of this compound from Kauri resin, tailored for laboratory and research settings.

Physicochemical Properties of this compound and Kauri Resin

A thorough understanding of the physical and chemical characteristics of both the target compound and the source material is fundamental for an effective extraction and purification strategy.

| Property | This compound | Kauri Resin |

| Molecular Formula | C₂₀H₃₀O₄[1][2] | Complex mixture of diterpenoids |

| Molecular Weight | 334.456 g·mol⁻¹[1][2] | Variable |

| Appearance | - | Pale yellow to reddish-brown solid[3] |

| Solubility | Sparingly soluble in water (0.3236 mg/L at 25°C, est.)[4] | Soluble in alcohols, ketones, and turpentine |

Experimental Protocol: Extraction of this compound

This protocol outlines a robust method for the solvent-based extraction of this compound from Kauri resin, followed by purification steps.

1. Materials and Equipment

-

Kauri Resin: Sourced from Agathis australis.

-

Solvents: 70% Methanol, Ethyl Acetate, n-Butanol (analytical grade).

-

Equipment: Grinder or mortar and pestle, flasks, rotary evaporator, separatory funnel, filter paper, glass chromatography column, silica gel (for column chromatography).

2. Extraction Workflow

References

Application Note: Quantification of Agathic Acid using High-Performance Liquid Chromatography (HPLC)

Introduction

Agathic acid, a labdane diterpenoid, is a natural compound found in various plant resins and has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is specific, accurate, and precise, making it suitable for routine quality control and research applications.

HPLC Method Parameters

A reversed-phase HPLC method was developed and validated for the quantification of this compound. The chromatographic separation is achieved on a C18 column with a gradient elution mobile phase and UV detection.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-25 min: 60-90% B25-30 min: 90% B30-31 min: 90-60% B31-35 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 35 minutes |

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Table 2: Summary of Method Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Experimental Protocols

1. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with the mobile phase.

2. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 g of powdered, dried plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution:

3. HPLC Analysis Protocol

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject 10 µL of each working standard solution to construct a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Monitor the chromatogram at 210 nm.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of the HPLC analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Agathic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agathic acid, a labdane-type diterpenoid, is a natural product found in various plant resins, such as dammar and copal. It has garnered significant interest in the scientific community due to its diverse biological activities, including antimicrobial and cytotoxic properties. Accurate and reliable quantification and characterization of this compound are crucial for research and development in natural product chemistry and pharmacology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is a necessary step to enable its analysis by GC-MS. This document provides detailed application notes and protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Resin

This protocol describes the extraction of this compound from a resin matrix.

Materials:

-

Dried plant resin (e.g., dammar gum)

-

Dichloromethane (DCM), HPLC grade

-

n-Hexane, HPLC grade

-

Methanol, HPLC grade

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Glass vials

Procedure:

-

Weigh approximately 100 mg of the ground resin into a glass centrifuge tube.

-

Add 5 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the insoluble material.

-

Carefully decant the supernatant into a clean round-bottom flask.

-

Repeat the extraction process (steps 2-5) two more times with fresh solvent.

-

Combine all the supernatants.

-

Evaporate the solvent from the combined extract using a rotary evaporator at 40°C until a dry residue is obtained.

-

Redissolve the dried extract in 1 mL of methanol and transfer it to a clean glass vial for derivatization.

2. Derivatization: Silylation of this compound

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and hydroxyl groups. This process replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte for GC-MS analysis.[1]

Materials:

-

Dried this compound extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine, anhydrous

-

Heating block or oven

-

Glass reaction vials with screw caps

Procedure:

-

Transfer the methanolic solution of the this compound extract to a 2 mL glass reaction vial and evaporate the methanol to complete dryness under a gentle stream of nitrogen.

-

Add 100 µL of anhydrous pyridine to the dried extract to dissolve it.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Securely cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis. The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 50-650 |

| Scan Mode | Full Scan |

Data Presentation

Quantitative Data

Table 2: Estimated Retention Time of Di-TMS this compound

| Compound | Derivative | Estimated Retention Time (min) |

| This compound | Di-TMS | 20 - 25 |

Table 3: Predicted Mass Spectral Data for Derivatized this compound (as TBDMS derivative)

Note: The following data is based on the predicted mass spectrum of the di-tert-butyldimethylsilyl (TBDMS) derivative of this compound. The fragmentation of the TMS derivative is expected to show similar patterns with a mass shift.

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Putative Fragment Interpretation |

| 477 | 5 | [M-57]+ (Loss of tert-butyl group) |

| 419 | 10 | [M-115]+ (Loss of TBDMS group) |

| 361 | 15 | [M-173]+ |

| 301 | 20 | [M-233]+ |

| 289 | 30 | |

| 229 | 40 | |

| 191 | 50 | |

| 135 | 100 | |

| 73 | 80 | [Si(CH3)3]+ |

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: General biosynthetic pathway of labdane-type diterpenoids.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Agathic Acid on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane diterpenoid, has been investigated for its potential as an anticancer agent. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are standard assays used to determine the cytotoxic effects of compounds and to elucidate their mechanisms of action.

Disclaimer: Specific experimental data on the cytotoxicity of this compound is limited in publicly available literature. Therefore, the quantitative data presented in this document is illustrative and serves as a template for recording and presenting experimental findings.

Data Presentation

Table 1: Cytotoxicity of this compound (Illustrative IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.1 | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | 32.8 ± 3.5 | 1.2 ± 0.2 |

| HeLa | Cervical Carcinoma | 18.2 ± 1.9 | 0.5 ± 0.08 |

| HepG2 | Hepatocellular Carcinoma | 45.1 ± 4.8 | 2.5 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in HeLa Cells (Illustrative Data)

This table summarizes the percentage of apoptotic cells following treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 |

| This compound | 10 | 15.7 ± 1.8 | 5.2 ± 0.6 |

| This compound | 20 | 35.2 ± 4.1 | 12.8 ± 1.5 |

| This compound | 40 | 58.9 ± 6.3 | 25.4 ± 3.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound and doxorubicin in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells into 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete culture medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Hypothetical Signaling Pathway Affected by this compound

Many cytotoxic compounds induce apoptosis by modulating key signaling pathways that control cell survival and death. The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer.[6] Inhibition of this pathway can lead to apoptosis.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the In Vitro Anti-inflammatory Activity of Agathic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agathic acid, a labdane-type diterpenoid, has been identified as a potential therapeutic agent due to its diverse pharmacological activities. This document provides detailed protocols for the in vitro assessment of the anti-inflammatory properties of this compound. The methodologies described herein are standard assays for determining cytotoxicity, the inhibition of key inflammatory mediators such as nitric oxide (NO), and the modulation of pro-inflammatory cytokine production. Furthermore, protocols to investigate the underlying molecular mechanisms, specifically the impact on the NF-κB and MAPK signaling pathways, are provided.

Disclaimer: Direct experimental data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. The quantitative data and signaling pathway information presented in this document are based on studies of structurally related compounds, such as Asiatic acid and Atraric acid, to provide a representative example of expected outcomes and mechanistic pathways. Researchers are strongly encouraged to generate their own experimental data for this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | No significant toxicity |

| 10 | No significant toxicity |

| 50 | No significant toxicity |

| 100 | Potential for mild cytotoxicity |

| 300 | Potential for cytotoxicity |

Note: Data is extrapolated from studies on similar compounds like Atraric acid, where no significant cytotoxicity was observed in RAW 264.7 cells at concentrations up to 300 µM[1]. It is crucial to determine the specific cytotoxicity of this compound.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration | NO Production (% of LPS Control) |

| Control (no LPS) | - | ~0 |

| LPS (1 µg/mL) | - | 100 |

| This compound + LPS | 5 µM | Significant reduction |

| This compound + LPS | 10 µM | Dose-dependent reduction |

| This compound + LPS | 25 µM | Strong inhibition |

| This compound + LPS | 50 µM | Potent inhibition |

Note: This data is representative of the effects observed with other anti-inflammatory natural compounds[2][3]. The specific IC50 value for this compound needs to be experimentally determined.